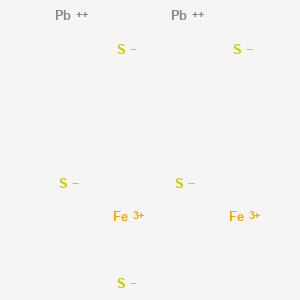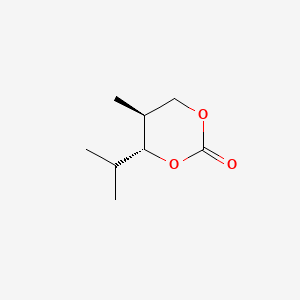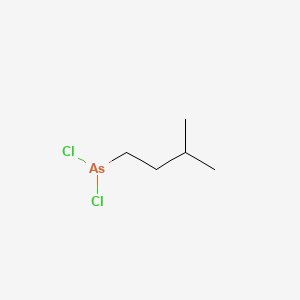
Lead iron sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead iron sulfide is a compound composed of lead, iron, and sulfur. It is commonly found in nature as the mineral galena, which is the natural mineral form of lead(II) sulfide. Galena is the most important ore of lead and an important source of silver. This compound crystallizes in the cubic crystal system and is often associated with other minerals such as sphalerite, calcite, and fluorite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead iron sulfide can be synthesized through various methods. One common method involves the direct combination of lead, iron, and sulfur at high temperatures. Another method involves the precipitation of lead and iron ions from aqueous solutions using sulfide ions. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of lead and zinc mining. The ore is crushed and ground, and then subjected to flotation processes to separate the sulfide minerals from the gangue. The resulting concentrate is then roasted to remove sulfur and produce lead and iron oxides, which are subsequently reduced to obtain the metal sulfides .
Analyse Des Réactions Chimiques
Types of Reactions
Lead iron sulfide undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can oxidize to form lead and iron oxides.
Reduction: this compound can be reduced to its constituent metals using reducing agents such as hydrogen or carbon monoxide.
Substitution: This compound can undergo substitution reactions with other metal ions, leading to the formation of different metal sulfides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include lead and iron oxides, sulfates, and other metal sulfides. These products are often used in various industrial applications .
Applications De Recherche Scientifique
Lead iron sulfide has numerous scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lead and iron compounds.
Biology: this compound nanoparticles have been studied for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: The compound’s unique properties make it a candidate for use in cancer treatment and other medical therapies.
Industry: This compound is used in the production of batteries, pigments, and other industrial materials
Mécanisme D'action
The mechanism by which lead iron sulfide exerts its effects involves the interaction of its constituent ions with various molecular targets. For example, in biological systems, the iron ions can participate in redox reactions, while the lead ions can interact with cellular proteins and enzymes. These interactions can lead to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Lead iron sulfide can be compared with other similar compounds, such as:
Lead sulfide (PbS): Lead sulfide is a simpler compound that lacks the iron component. It is commonly used in infrared detectors and other electronic devices.
Iron sulfide (FeS): Iron sulfide is another related compound that lacks the lead component. It is used in various industrial applications, including the production of iron and steel.
Zinc sulfide (ZnS): Zinc sulfide is similar in structure to this compound but contains zinc instead of lead and iron.
This compound is unique in its combination of lead, iron, and sulfur, which gives it distinct properties and applications compared to these similar compounds.
Propriétés
Formule moléculaire |
Fe2Pb2S5 |
|---|---|
Poids moléculaire |
6.9e+02 g/mol |
Nom IUPAC |
iron(3+);lead(2+);pentasulfide |
InChI |
InChI=1S/2Fe.2Pb.5S/q2*+3;2*+2;5*-2 |
Clé InChI |
ZTSBYQBGXIRAKS-UHFFFAOYSA-N |
SMILES canonique |
[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)



